4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde
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Overview
Description
4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde is a complex organic compound characterized by its unique structure, which includes an octyloxy group, a hydrazinyl group, and a benzaldehyde moiety
Preparation Methods
The synthesis of 4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-octyloxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Scientific Research Applications
4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other hydrazinylbenzaldehyde derivatives and octyloxy-substituted aromatic compounds. Compared to these, 4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
915719-22-1 |
---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-4-octoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-6-7-14-26-19-12-13-20(21(25)15-19)23-22-18-10-8-17(16-24)9-11-18/h8-13,15-16,25H,2-7,14H2,1H3 |
InChI Key |
MVENIUOIANDPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C=O)O |
Origin of Product |
United States |
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